molecular formula C20H13FN4O3 B4930713 5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 5573-46-6

5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B4930713
CAS No.: 5573-46-6
M. Wt: 376.3 g/mol
InChI Key: ARTDKNOKUCUDET-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine-trione family, characterized by a central pyrimidine ring fused with three ketone groups. The structure is further substituted with a 3-(4-fluorophenyl)-1-phenylpyrazole moiety at the C5 position via a methylidene linker. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O3/c21-14-8-6-12(7-9-14)17-13(10-16-18(26)22-20(28)23-19(16)27)11-25(24-17)15-4-2-1-3-5-15/h1-11H,(H2,22,23,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTDKNOKUCUDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367265
Record name ZINC02903580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5573-46-6
Record name ZINC02903580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions One common method involves the condensation of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored and adjusted to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related pyrimidine-trione derivatives:

Compound Name Structural Features Biological Activity Unique Aspects
Target Compound : 5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6-trione Pyrimidine-trione core; 4-fluorophenyl and phenyl substituents on pyrazole Not explicitly reported (inference: potential anticancer/antimicrobial activity) Fluorine atom enhances electronegativity; pyrazole adds π-π stacking capability
5-(4-Methoxybenzylidene)pyrimidine-2,4,6-trione Methoxy-substituted benzylidene group Antifibrotic (EC₅₀: ~3.36 μM) Methoxy group improves solubility; moderate inhibition of NF-κB pathway
1-Phenethyl-3-(2-(thiophen-2-yl)ethyl)pyrimidine-2,4,6-trione Thiophene-ethyl and phenethyl substituents Inhibits mutant SOD1 aggregation (EC₅₀: 0.71 μM) Thiophene enhances electronic diversity; high potency in protein disaggregation
(5E)-1-(4-Chlorophenyl)-5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6-trione Chlorophenyl and methoxy-hydroxybenzylidene groups Antimicrobial (against Staphylococcus and Streptococcus); fluorescent properties Dual functionality: therapeutic and materials science applications
5-(Furan-2-ylmethylene)-1,3-dimethylpyrimidine-2,4,6-trione Furyl substituent; methyl groups on N1 and N3 Antimicrobial (broad-spectrum) Furan ring enables H-bonding; methyl groups reduce metabolic degradation
1-(4-Methoxyphenethyl)-3-phenethylpyrimidine-2,4,6-trione Methoxyphenethyl and phenethyl chains Antifibrotic (EC₅₀: 3.36 μM) Alkyl chains enhance membrane permeability; moderate activity

Key Structural and Functional Insights:

Substituent Effects :

  • Halogenated Aryl Groups : The target compound’s 4-fluorophenyl group likely improves binding to hydrophobic pockets in enzymes or DNA, similar to chlorophenyl derivatives (e.g., EC₅₀ = 3.39 μM for 1-(4-chlorophenethyl)-3-phenethylpyrimidine-trione ). Fluorine’s electronegativity may also reduce metabolic oxidation compared to chlorine .
  • Heterocyclic Additions : Pyrazole and thiophene substituents (e.g., in the target compound and ) introduce planar aromatic systems, favoring intercalation with DNA or π-π interactions in protein binding.

Biological Activity Trends :

  • Pyrimidine-triones with electron-withdrawing groups (e.g., fluoro, chloro) exhibit stronger anticancer and antimicrobial activity than those with electron-donating groups (e.g., methoxy) .
  • Extended conjugation (e.g., benzylidene or furylmethylene groups) correlates with enhanced fluorescence and materials science applications .

Synthetic Accessibility: The target compound can be synthesized via Knoevenagel condensation between pyrimidine-2,4,6-trione and a pyrazole-carboxaldehyde precursor, a method validated for analogous structures .

Biological Activity

The compound 5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C23H20FN3O2SC_{23}H_{20}F_{N_3}O_2S, with a molecular weight of approximately 453.56 g/mol. Its structure features a pyrazole ring substituted with a fluorophenyl group and a pyrimidine trione moiety, which may contribute to its biological activity.

Anti-inflammatory Activity

In related studies on pyrazole derivatives, compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The presence of the fluorophenyl group enhances selectivity towards certain biological targets. For instance, a study demonstrated that similar pyrazole compounds could effectively inhibit p38 MAP kinase, a key player in inflammatory responses .

Antimicrobial Activity

Compounds structurally related to 5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}pyrimidine have also shown promising antimicrobial properties against Mycobacterium tuberculosis (Mtb). A structure-activity relationship study indicated that modifications at specific positions of the pyrazole core could enhance potency against resistant strains of Mtb .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related pyrazole derivatives reveal critical insights into how structural modifications can influence biological activity:

  • Substituent Variations : Altering substituents on the pyrazole ring significantly affects binding affinity and selectivity for biological targets.
  • Functional Groups : The introduction of electron-withdrawing groups (like fluorine) can enhance the compound's reactivity and interaction with target proteins.

A detailed SAR analysis from various studies suggests that maintaining certain functional groups while varying others leads to improved biological profiles.

Case Studies

While direct case studies on this specific compound are scarce, analogous compounds have been evaluated:

  • p38 MAP Kinase Inhibitors : A series of pyrazole derivatives were tested for their ability to inhibit p38 MAP kinase. The most effective compounds demonstrated IC50 values in the low micromolar range .
  • Anti-tuberculosis Activity : A recent study identified several pyrazole derivatives with MIC values less than 0.5 μM against Mtb, indicating strong bactericidal activity .

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